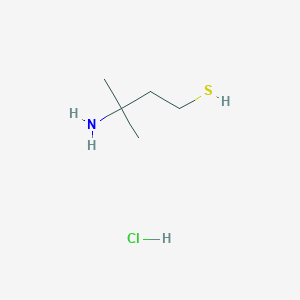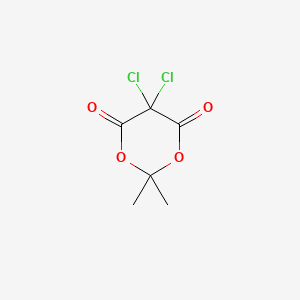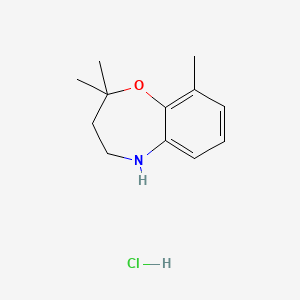![molecular formula C8H15F2NO B13468652 [1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol CAS No. 1889878-28-7](/img/structure/B13468652.png)
[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol: is an organic compound characterized by the presence of an aminomethyl group and two fluorine atoms attached to a cyclohexyl ring, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol typically involves the following steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring with the desired substituents. This can be achieved through various cyclization reactions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a precursor compound.
Methanol Group Addition: The final step involves the addition of the methanol group, which can be achieved through hydroxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aminomethyl group, potentially converting it to an amine or other reduced forms.
Substitution: The fluorine atoms on the cyclohexyl ring can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Fluorine Chemistry: Its fluorinated structure makes it valuable in studies related to fluorine chemistry and its effects on molecular properties.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological systems.
Industry:
Materials Science: Applications in the development of new materials with specific properties, such as increased stability or reactivity.
Catalysis: Potential use as a catalyst or catalyst precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of [1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and specificity, enhancing its effectiveness.
Comparaison Avec Des Composés Similaires
[1-(Aminomethyl)-4-fluorocyclohexyl]methanol: Similar structure but with only one fluorine atom.
[1-(Aminomethyl)-4,4-dichlorocyclohexyl]methanol: Similar structure with chlorine atoms instead of fluorine.
[1-(Aminomethyl)-4,4-dibromocyclohexyl]methanol: Similar structure with bromine atoms instead of fluorine.
Uniqueness:
Fluorine Atoms: The presence of two fluorine atoms significantly alters the compound’s chemical properties, such as its reactivity and stability.
Biological Activity: The specific arrangement of functional groups can lead to unique biological activities, making it distinct from its analogs.
Propriétés
Numéro CAS |
1889878-28-7 |
|---|---|
Formule moléculaire |
C8H15F2NO |
Poids moléculaire |
179.21 g/mol |
Nom IUPAC |
[1-(aminomethyl)-4,4-difluorocyclohexyl]methanol |
InChI |
InChI=1S/C8H15F2NO/c9-8(10)3-1-7(5-11,6-12)2-4-8/h12H,1-6,11H2 |
Clé InChI |
XDRYLDOVNRZEFQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1(CN)CO)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride](/img/structure/B13468570.png)
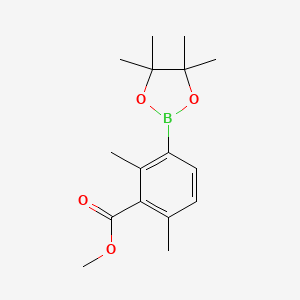
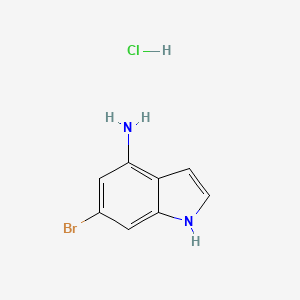
![methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13468593.png)
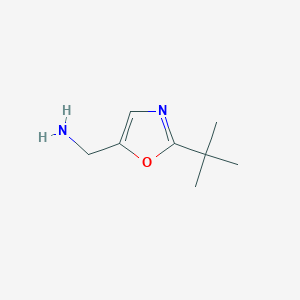
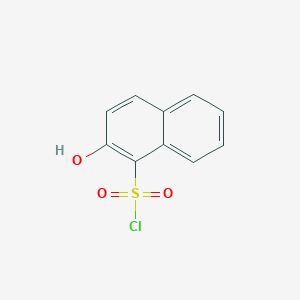
![4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13468617.png)
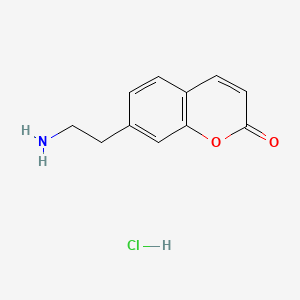
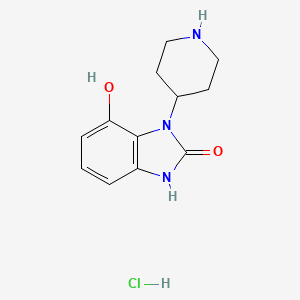
![[4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B13468643.png)
